molecular formula C6H14ClNO5 B13837759 D-[UL-13C6]Glucosamine Hydrochloride

D-[UL-13C6]Glucosamine Hydrochloride

Cat. No.: B13837759
M. Wt: 221.59 g/mol
InChI Key: QKPLRMLTKYXDST-CBIGNMKJSA-N
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Description

D-[UL-13C6]Glucosamine Hydrochloride: is a stable isotope-labeled compound of glucosamine hydrochloride. It is primarily used in research to trace and study metabolic pathways. This compound is a derivative of glucosamine, an amino sugar found in chitin, mucoproteins, and mucopolysaccharides. It has applications in various fields, including medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-[UL-13C6]Glucosamine Hydrochloride typically involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is carried out using hydrochloric acid under controlled conditions. The optimal conditions for hydrolysis include a temperature of 90°C, a hydrochloric acid concentration of 36%, and a reaction time of 3.5 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the extraction of chitin from crustacean shells, followed by hydrolysis with hydrochloric acid. The resulting glucosamine hydrochloride is then purified and labeled with the stable isotope 13C6 .

Chemical Reactions Analysis

Types of Reactions: D-[UL-13C6]Glucosamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucosaminic acid, while reduction can regenerate the original glucosamine hydrochloride .

Scientific Research Applications

D-[UL-13C6]Glucosamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucosamine metabolism.

    Biology: The compound is used to study the role of glucosamine in cellular processes, including cell membrane stability and signaling pathways.

    Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related conditions due to its anti-inflammatory properties.

    Industry: The compound is used in the production of dietary supplements and pharmaceuticals

Mechanism of Action

The mechanism of action of D-[UL-13C6]Glucosamine Hydrochloride involves its incorporation into cellular pathways where it exerts its effects. The positively charged amino groups of glucosamine can bind to cell membranes, enhancing their stability and protecting against tissue damage. This binding also promotes cell proliferation and differentiation, contributing to wound healing and tissue regeneration .

Comparison with Similar Compounds

Uniqueness: D-[UL-13C6]Glucosamine Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature makes it invaluable in research settings where understanding the detailed pathways and mechanisms of glucosamine metabolism is crucial .

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

221.59 g/mol

IUPAC Name

[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

QKPLRMLTKYXDST-CBIGNMKJSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)[NH3+])O)O)O.[Cl-]

Canonical SMILES

C(C1C(C(C(C(O1)O)[NH3+])O)O)O.[Cl-]

Origin of Product

United States

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